molecular formula C13H17N3O2S B6749866 2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide

2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide

Cat. No.: B6749866
M. Wt: 279.36 g/mol
InChI Key: KEKPXLLULBNZMN-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group makes it a potential candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Substituted aromatic derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway. This inhibition can lead to antimicrobial effects.

Comparison with Similar Compounds

Uniqueness: 2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide is unique due to the combination of the pyrazole ring and the sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-ethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-2-12-5-3-4-6-13(12)19(17,18)16-8-7-11-9-14-15-10-11/h3-6,9-10,16H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKPXLLULBNZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NCCC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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